molecular formula C12H14O3 B2613664 4-Formylphenyl 3-methylbutanoate CAS No. 1177233-18-9

4-Formylphenyl 3-methylbutanoate

Cat. No.: B2613664
CAS No.: 1177233-18-9
M. Wt: 206.241
InChI Key: QSCOSXVVJCIFLE-UHFFFAOYSA-N
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Description

4-Formylphenyl 3-methylbutanoate is an organic compound with the molecular formula C12H14O3. It belongs to the class of phenol esters, which are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. This compound is known for its sweet, animal, and herbal taste .

Preparation Methods

The synthesis of 4-Formylphenyl 3-methylbutanoate can be achieved through various synthetic routes. One common method involves the esterification of 4-formylphenol with 3-methylbutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

4-Formylphenyl 3-methylbutanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Formylphenyl 3-methylbutanoate has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 3-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. Additionally, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may have biological activity .

Comparison with Similar Compounds

4-Formylphenyl 3-methylbutanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the formyl and ester groups, which provide a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

(4-formylphenyl) 3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOSXVVJCIFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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